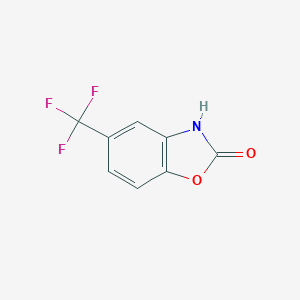
Adamantane-1,3-diamine
Overview
Description
Adamantane-1,3-diamine is an organic compound belonging to the adamantane family, characterized by its unique polycyclic structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications. This compound, specifically, features two amino groups attached to the adamantane framework, which imparts distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
Adamantane-1,3-diamine is a derivative of adamantane, a tricyclo bridged hydrocarbon Adamantane derivatives have been found to interact with various targets depending on their functional groups .
Mode of Action
For instance, they can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Biochemical Pathways
Adamantane derivatives have been found to influence various biochemical pathways depending on their functional groups .
Result of Action
Adamantane derivatives have been found to have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Action Environment
It is known that the compound should be stored under inert gas at room temperature .
Biochemical Analysis
Cellular Effects
Given its role in the synthesis of copolyimides, it may indirectly influence cellular processes through the properties of these polymers .
Molecular Mechanism
The molecular mechanism of Adamantane-1,3-diamine is largely related to its role in the synthesis of other compounds. For example, it participates in the copolymerization process to form copolyimides
Temporal Effects in Laboratory Settings
The copolyimides synthesized using this compound have been found to exhibit excellent thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Adamantane-1,3-diamine typically involves the reaction of dimethyl adipate with an excess of aminoethanol . Another method includes the amidation of 1,3-adamantane dicarboxylic acid followed by Hofmann degradation . These methods provide efficient routes to obtain the desired diamine compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: Adamantane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Adamantane-1,3-diamine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Adamantane derivatives are explored for their therapeutic potential, particularly in drug delivery systems and as antiviral agents
Comparison with Similar Compounds
Adamantane-1-amine: Known for its antiviral properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Bromantane: A neurostimulant with unique pharmacological effects.
Uniqueness: Adamantane-1,3-diamine stands out due to the presence of two amino groups, which enhances its reactivity and potential for functionalization compared to other adamantane derivatives. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
adamantane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8H,1-6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLJMFFBEKONJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276893 | |
| Record name | Adamantane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10303-95-4 | |
| Record name | 1,3-Diaminoadamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10303-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diaminoadamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010303954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adamantane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adamantane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the rigid structure of Adamantane-1,3-diamine influence the properties of polymers it forms?
A1: The incorporation of this compound into polymer backbones significantly impacts their thermal and mechanical properties. [, ] Due to its rigid, bulky structure, this diamine restricts chain mobility within the polymer matrix. This restriction leads to higher glass transition temperatures (Tg), indicating enhanced thermal stability and resistance to deformation at elevated temperatures. For instance, polyimides synthesized with this compound exhibited Tg values as high as 340°C. [] This characteristic makes them suitable for applications requiring high-temperature resistance, such as aerospace components or electronic substrates.
Q2: Can this compound be used to improve the performance of optoelectronic devices?
A2: Research suggests that this compound can be strategically incorporated into copolymers to enhance the performance of optoelectronic devices. [] For example, when used in conjunction with hexafluoroisopropylidene)diphthalic anhydride (6FDA), 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), and 2,2′-Bis(trifluoromethyl)benzidine (TFMB), this compound contributes to the creation of copolyimide films with high transparency and excellent thermal stability. [] This combination of properties makes these materials promising candidates for use as heat-resistant plastic substrates in optoelectronic applications.
Q3: Besides polymers, are there other applications for this compound in materials chemistry?
A3: Yes, this compound serves as a valuable building block for synthesizing various organic compounds, including ligands for metal complexes. [] For example, it has been successfully employed in the synthesis of Salen aluminum complexes. [] These complexes, after activation, demonstrate significant catalytic activity in the polymerization of rac-lactide, highlighting the potential of this compound derivatives in catalyst design and development.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
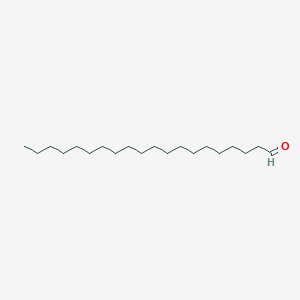


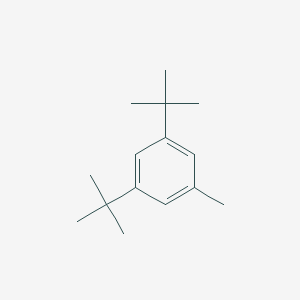
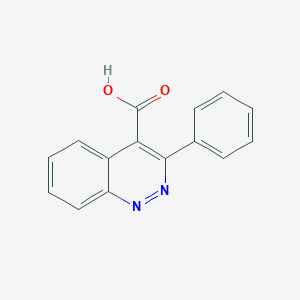


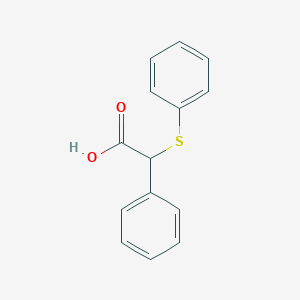

![2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B81929.png)



